2-Propylpyrimidine-4-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Derivatives in Advanced Chemical and Biological Studies
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in numerous biological processes and serving as versatile building blocks in synthetic chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine (B56734), and uracil), which are essential for genetic information storage and transfer. nih.govorganic-chemistry.org This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemistry research.
The structural versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. scbt.com Researchers have successfully developed pyrimidine-based compounds with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. cymitquimica.commedchemexpress.comnih.gov The ability to readily alter the pyrimidine skeleton at its various positions enables the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged scaffold in drug discovery. scbt.com The exploration of pyrimidine derivatives continues to be a dynamic area of research, with ongoing efforts to synthesize novel compounds with enhanced efficacy and selectivity. rsc.org
Overview of 2-Propylpyrimidine-4-carboxylic Acid: Research Context and Potential Applications
Within the broad family of pyrimidine derivatives, this compound represents a specific analogue with a propyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. While extensive research on this particular molecule is not widely available in public literature, its structure suggests potential areas of interest for chemical and biological investigations.
The introduction of an alkyl group, such as a propyl group, at the 2-position can influence the molecule's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. The carboxylic acid group at the 4-position provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of a library of related compounds for screening. Based on the known activities of other 2-substituted pyrimidine-4-carboxylic acid derivatives, potential applications for this compound could lie in areas such as medicinal chemistry and materials science. However, it is important to note that specific research to validate these potential applications is not extensively documented.
Scope and Objectives of Academic Investigations on Pyrimidine-4-carboxylic Acid Derivatives
Academic investigations into pyrimidine-4-carboxylic acid derivatives are typically driven by a set of well-defined objectives aimed at advancing fundamental chemical knowledge and exploring practical applications. A primary goal is the development of novel synthetic methodologies that allow for the efficient and versatile construction of these molecular frameworks. fishersci.ca This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields and expand the scope of accessible derivatives.
A significant portion of academic research is also focused on elucidating the structure-activity relationships (SAR) of pyrimidine-4-carboxylic acid derivatives. fishersci.ca By systematically modifying the substituents on the pyrimidine ring and correlating these changes with biological activity, researchers can gain insights into the key molecular features required for a desired effect. This knowledge is crucial for the rational design of more potent and selective compounds. Furthermore, academic studies often involve the detailed physicochemical and spectroscopic characterization of newly synthesized compounds to build a comprehensive understanding of their properties. The overarching aim of these academic pursuits is to unlock the full potential of the pyrimidine-4-carboxylic acid scaffold for the development of new therapeutic agents, functional materials, and other valuable chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-9-5-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
DJQZZWZWUKVDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Propylpyrimidine 4 Carboxylic Acid
Analysis of Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic substitution reactions challenging while favoring nucleophilic substitutions. wikipedia.org The substituents on the ring—the 2-propyl group and the 4-carboxylic acid—further modulate this reactivity.
Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is significantly less facile compared to benzene. wikipedia.org The nitrogen atoms withdraw electron density, deactivating the ring towards electrophiles. The carboxyl group at the C4 position is also a strong deactivating group due to both inductive and resonance effects, further hindering electrophilic substitution. numberanalytics.com While the propyl group at the C2 position is weakly activating, its effect is insufficient to overcome the strong deactivation by the ring nitrogens and the carboxylic acid. If a reaction were to occur under harsh conditions, the electrophile would most likely be directed to the C5 position, which is the most electron-rich carbon on the pyrimidine ring. wikipedia.org
Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). wikipedia.org In 2-propylpyrimidine-4-carboxylic acid, the C4 position is occupied by the carboxylic acid group. While direct substitution of a carboxyl group is not a typical nucleophilic aromatic substitution, its presence influences the reactivity of other positions. The C2 and C6 positions are the most likely sites for nucleophilic attack. Reactions with strong nucleophiles, such as organometallic reagents, could potentially lead to addition at these positions. wikipedia.org It is important to note that the carboxylic acid group can be converted into a better leaving group, such as an acyl halide, which can then readily undergo nucleophilic acyl substitution. libretexts.orglibretexts.org
Interactive Table: Predicted Reactivity towards Substitution Reactions
| Reaction Type | Reagent Type | Predicted Reactivity | Most Probable Site of Attack |
| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Very Low / Requires harsh conditions | C5 |
| Nucleophilic Substitution | Nucleophiles (e.g., R-Li, NH₃) | Moderate to High (on activated derivatives) | C2, C6 |
| Nucleophilic Acyl Substitution | Nucleophiles (e.g., Alcohols, Amines) | High (after activation of carboxyl group) | C4 (Carbonyl Carbon) |
Oxidation and Reduction Pathways of the Pyrimidine Core and its Substituents
The oxidation and reduction of this compound can occur at either the pyrimidine ring or its substituents, depending on the reagents and conditions employed.
Oxidation: The propyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate, could potentially oxidize the propyl group. This is analogous to the oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid. oregonstate.edu The most likely site of initial oxidation on the propyl chain would be the carbon atom adjacent to the pyrimidine ring. The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature.
Reduction: The pyrimidine ring can be hydrogenated under catalytic conditions to yield a tetrahydropyrimidine. wikipedia.org The carboxylic acid group is generally resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. jackwestin.com The aldehyde intermediate formed during this process is highly reactive and is typically not isolated. researchgate.net
Interactive Table: Potential Oxidation and Reduction Reactions
| Transformation | Reagent | Affected Moiety | Expected Product |
| Oxidation | Potassium Permanganate (KMnO₄) | Propyl Group | Oxidized side-chain derivatives |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | (2-Propylpyrimidin-4-yl)methanol |
| Reduction | H₂ / Catalyst (e.g., Pd, Pt) | Pyrimidine Ring | 2-Propyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid |
Elucidation of Reaction Mechanisms for Key Synthetic Transformations (e.g., Suzuki-Miyaura coupling for pyrimidine derivatives)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. For pyrimidine derivatives, this reaction typically involves the coupling of a halogenated pyrimidine with a boronic acid. mdpi.com While this compound itself is not a direct substrate for this reaction, its halogenated precursors are key intermediates in its synthesis and functionalization. The general mechanism is applicable to these derivatives. nih.govresearchgate.net
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrimidine (e.g., a 4-chloro-2-propylpyrimidine derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation: The organoboron compound (boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This methodology is highly efficient for creating a diverse range of substituted pyrimidines by introducing various aryl or heteroaryl groups. researchgate.netrsc.org
Intrinsic Stability and Degradation Pathways under Controlled Research Conditions
The stability of this compound is an important consideration for its storage and handling. As a crystalline solid, it is generally stable under standard laboratory conditions. caymanchem.com Product information suggests storage at -20°C for long-term stability, implying that degradation can occur over time at room temperature. caymanchem.comcaymanchem.com
One significant degradation pathway for related compounds is decarboxylation. Pyrimidine-4-carboxylic acid has been shown to decarboxylate in hot aqueous solutions to yield pyrimidine and carbon dioxide. oregonstate.edu It is highly probable that this compound would undergo a similar thermal decarboxylation under aqueous heating, yielding 2-propylpyrimidine.
In biological systems or under specific enzymatic conditions, the pyrimidine ring can undergo reductive degradation. This pathway typically involves the reduction of the ring followed by hydrolytic ring opening. creative-proteomics.com The end products of pyrimidine catabolism are often water-soluble compounds such as β-alanine, ammonia, and carbon dioxide. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies of 2 Propylpyrimidine 4 Carboxylic Acid
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic environment and three-dimensional structure of a molecule like 2-Propylpyrimidine-4-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), would be employed to determine its most stable three-dimensional geometry. nih.gov
The primary outputs of this analysis are the optimized geometrical parameters. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes, each defined by three atoms). This information is crucial for understanding the molecule's shape and steric properties. For instance, calculations would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the propyl and carboxylic acid substituents relative to the ring.
Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, showing the type of data that would be generated from DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | N1 | C2 | e.g., 1.34 Å | ||
| Bond Length | C4 | C9 (Carboxyl C) | e.g., 1.50 Å | ||
| Bond Angle | C2 | N1 | C6 | e.g., 115.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. uran.ua A smaller gap suggests higher reactivity. uran.ua
For this compound, this analysis would involve calculating the energies of these orbitals. The visualization of the HOMO and LUMO would show their spatial distribution across the molecule. Typically, in such aromatic systems, these orbitals are distributed over the pyrimidine ring. The analysis would identify which atoms or functional groups (propyl, carboxyl, or the pyrimidine ring itself) contribute most significantly to these frontier orbitals, thereby indicating the primary sites for electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative) This table is for illustrative purposes only, showing the type of data that would be generated from FMO analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -1.2 eV |
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals.
In the context of this compound, NBO analysis would quantify the stability arising from these intramolecular charge-transfer interactions. For example, it could highlight hyperconjugative interactions between the lone pairs on the nitrogen or oxygen atoms and the antibonding orbitals (σ* or π*) of the pyrimidine ring. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions and greater molecular stability. This analysis helps to rationalize the molecule's structure and electronic properties based on Lewis-like bonding patterns.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Different colors represent different values of the electrostatic potential:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxyl group would exhibit a strongly positive potential (blue), marking it as a prime site for nucleophilic attack.
Fukui functions are reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. mdpi.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r): For nucleophilic attack (where an electron is added). The site with the highest value is the most likely to accept an electron.
f-(r): For electrophilic attack (where an electron is removed). The site with the highest value is the most likely to donate an electron.
f0(r): For radical attack.
By calculating these functions for each atom in this compound, one could precisely rank the reactivity of different sites. For instance, this analysis would provide a quantitative measure to confirm and refine the qualitative predictions from MEP maps, distinguishing the relative reactivity of the two nitrogen atoms in the pyrimidine ring or the different carbon atoms. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules in reality are dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.
An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility. The simulation would track the rotation around single bonds, particularly the bond connecting the propyl group to the pyrimidine ring and the bond connecting the carboxylic acid group. By analyzing the simulation trajectory, one could identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a real-world environment and how its shape might influence its interactions with other molecules, such as biological receptors.
Molecular Docking Studies with Biological Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of pyrimidine carboxylic acid derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide a framework for understanding how this compound might interact with protein active sites. The pyrimidine core, a key structural feature, is present in many biologically active compounds and approved drugs, making it a valuable scaffold in drug design. mdpi.comresearchgate.net
Ligand-Protein Interaction Profiling and Binding Site Analysis
The interaction of pyrimidine derivatives with protein targets is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic interactions. The carboxylic acid moiety is a key functional group known to participate in significant interactions, such as forming salt bridges with positively charged residues like arginine and lysine (B10760008) within a binding site. nih.gov
For pyrimidine-based inhibitors of enzymes like Cyclooxygenase-2 (COX-2), studies have shown that the pyrimidine core can fit into the active site, and substituents on the ring dictate the specificity and strength of the interaction. mdpi.comresearchgate.net For instance, in studies on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, the pyrimidine portion of the molecule was found to interact with key catalytic amino acids. nih.gov Similarly, in the design of xanthine (B1682287) oxidase inhibitors, derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid were designed based on molecular docking to fit into the enzyme's active site. nih.gov
The 2-propyl group of this compound would be expected to engage in hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the carboxylic acid group at the 4-position is a potent hydrogen bond donor and can also engage in ionic interactions. nih.gov
A hypothetical interaction profile for this compound with a generic kinase active site, a common target for pyrimidine-based drugs, is presented in the table below. This is a generalized representation based on known interactions of similar molecules.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Hinge region backbone amides (e.g., Cysteine) |
| Hydrogen Bonding / Ionic | Carboxylic Acid | Lysine, Arginine |
| Hydrophobic Interactions | 2-Propyl Group | Leucine, Valine, Alanine, Phenylalanine |
Prediction of Binding Affinities and Proposed Modes of Action
The binding affinity of a ligand to its target is a critical parameter in drug design and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Computational methods can predict these values, though they are ultimately confirmed by experimental assays. For pyrimidine derivatives, predicted binding affinities can vary widely depending on the specific substitutions and the target protein.
For example, in a study on DPP-IV inhibitors, pyrimidine derivatives showed predicted binding affinities in the range of -9.3 to -9.5 kcal/mol. mdpi.com In another study on COX-2 inhibitors, novel pyrimidine-5-carbonitriles exhibited potent inhibitory activity with IC50 values in the submicromolar range. mdpi.comresearchgate.net While these values are not directly applicable to this compound, they illustrate the potential for pyrimidine-based compounds to achieve high binding affinities.
The proposed mode of action for many pyrimidine-based inhibitors is competitive inhibition, where the molecule binds to the active site of an enzyme, preventing the natural substrate from binding. The carboxylic acid group can be crucial in anchoring the molecule within the active site, a role observed for this functional group in nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
The table below summarizes predicted binding affinities for various pyrimidine derivatives against different targets, providing a comparative context for the potential of this compound.
| Pyrimidine Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) or IC50 |
| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | Not specified, but showed better docking scores than the standard drug |
| Pyrimidine-5-carbonitriles | COX-2 | IC50 values in the submicromolar range |
| Tetrahydropyrimidine-5-carbohydrazides | DPP-IV | -9.3 to -9.5 kcal/mol |
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acids | Xanthine Oxidase | IC50 of 0.132 μM for the most potent compound |
Structure-Based Drug Design (SBDD) and Virtual Screening Applications for Novel Pyrimidine Analogues
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands. cardiff.ac.uknih.gov The pyrimidine scaffold is a popular starting point in SBDD due to its synthetic tractability and its presence in numerous existing drugs. mdpi.comnih.gov
Virtual screening is a computational technique used in SBDD to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A compound like this compound could serve as a fragment or a core structure in a virtual screening campaign to discover novel pyrimidine analogues with improved potency and selectivity.
The general workflow for such a campaign would involve:
Target Identification and Validation : Selecting a biologically relevant protein target.
Library Generation : Creating a virtual library of pyrimidine analogues by modifying the substituents on the pyrimidine ring of this compound. This could involve varying the alkyl chain at the 2-position, or introducing different functional groups at other positions.
Molecular Docking : Docking the virtual library of compounds into the active site of the target protein.
Scoring and Ranking : Using scoring functions to rank the compounds based on their predicted binding affinity and other parameters.
Hit Selection and Experimental Validation : Selecting the most promising candidates for synthesis and biological testing.
Structure Activity Relationship Sar Studies of 2 Propylpyrimidine 4 Carboxylic Acid Derivatives
Impact of Substitutions on Biological Efficacy and Selectivity
The biological profile of 2-propylpyrimidine-4-carboxylic acid derivatives can be significantly altered by substitutions on the pyrimidine (B1678525) ring. The size, shape, lipophilicity, and electronic properties of these substituents play a critical role in determining the compound's interaction with its biological target, thereby influencing its efficacy and selectivity. nih.govnih.gov
The substituent at the C2 position of the pyrimidine ring is pivotal for modulating the biological activity of its derivatives. While direct studies on the 2-propyl group are specific to the target, general SAR principles can be inferred from related pyrimidine series.
The 2-propyl group, being a small, lipophilic alkyl chain, can influence activity in several ways:
Hydrophobic Interactions: The propyl group can fit into hydrophobic pockets within a receptor or enzyme's active site. The length and bulk of the alkyl chain are often critical; for instance, in some series, increasing the chain length from methyl to propyl enhances activity by optimizing van der Waals contacts within a hydrophobic channel. Conversely, a bulkier group might introduce steric hindrance, reducing binding affinity.
Metabolic Stability: Alkyl groups can influence the metabolic stability of the compound. The presence of the propyl group might affect the rate and site of metabolic reactions, such as oxidation by cytochrome P450 enzymes.
In studies of related pyrrolo[2,3-d]pyrimidine derivatives, it was noted that introducing moderately polar groups at the solvent-front-extending C2 position can significantly increase enzyme inhibition, whereas hydrophobic substitutions at this position can lead to a loss of activity. nih.gov This highlights the importance of the specific environment of the binding pocket in determining the optimal substituent at the C2 position.
The carboxylic acid group at the C4 position is a key functional group that often acts as a hydrogen bond donor and acceptor, or as a charged moiety that can engage in ionic interactions with biological targets. Modification of this group is a common strategy to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Common modifications and their potential impact include:
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge and increases lipophilicity. chemimpex.com This can enhance cell membrane permeability. Esters can also act as prodrugs, which are converted back to the active carboxylic acid by esterases within the cell.
Amidation: Formation of primary, secondary, or tertiary amides from the carboxylic acid can introduce additional points for hydrogen bonding, potentially increasing binding affinity. acs.orguran.ua The nature of the amine used for amide formation can be varied to explore different steric and electronic requirements of the binding site. SAR studies on pyrimidine-4-carboxamides have shown that the substituent on the amide nitrogen can bind in shallow, lipophilic pockets, and modifications here can significantly impact potency. acs.org
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that are bioisosteres, such as a tetrazole. These groups can mimic the acidic properties and interaction patterns of the carboxylic acid while potentially improving metabolic stability or oral bioavailability.
Facile methods for modifying the C4 position have been developed, often involving the activation of the C4 position (e.g., conversion to a 4-chloro or O4-(benzotriazolyl) derivative) followed by nucleophilic substitution with various amines, alcohols, or thiols. nih.govmdpi.comnih.gov
| Modification at C4-Position | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|
| Esterification | -COOR (e.g., -COOCH₃) | Increased lipophilicity, enhanced membrane permeability, can act as a prodrug. chemimpex.com |
| Amidation | -CONR₂ (e.g., -CONHCH₃) | Introduces H-bond donors/acceptors, allows for diverse substitutions to probe binding pocket. acs.orguran.ua |
| Reduction | -CH₂OH | Removes acidic character, introduces a neutral H-bond donor/acceptor. |
| Bioisosteric Replacement | Tetrazole | Mimics acidic properties of carboxylic acid with potentially improved metabolic stability. |
Introducing further substituents at other available positions on the pyrimidine ring, such as C5 and C6, offers another avenue to modulate biological activity. mdpi.comacs.org The electronic and steric nature of these substituents can have a profound effect.
Position C5: This position is often a target for substitution. Adding small alkyl groups (e.g., methyl), electron-withdrawing groups (e.g., halogens, cyano), or electron-donating groups can influence the electronic distribution of the pyrimidine ring and provide additional interaction points. chinesechemsoc.orgnih.gov For example, a cyano group at the C5 position has been shown to be a key feature for A1 adenosine (B11128) receptor antagonists in some 2-amino-4,6-diarylpyrimidine series. acs.orgdiva-portal.org
Position C6: Substituents at the C6 position can sterically influence the orientation of the adjacent C5 and C4 groups. In many pyrimidine series, substitution at C6 with aryl groups has been explored. acs.orgdiva-portal.org The nature of the aryl group (e.g., phenyl, substituted phenyl, or heteroaryl) and its substitution pattern can drastically alter biological selectivity and potency. chinesechemsoc.org
SAR studies on various pyrimidine derivatives have revealed that the position of substituents greatly influences biological activities. nih.govresearchgate.net For instance, in one study on anti-inflammatory pyrimidines, replacing hydroxyl groups at C4 and C6 with chlorine atoms resulted in a significant increase in inhibitory activity. nih.gov
| Position | Substituent Type | General Effect on Activity/Selectivity | Example from Literature |
|---|---|---|---|
| C5 | Electron-withdrawing (e.g., -CN, -Halogen) | Can enhance binding affinity and selectivity by altering ring electronics and providing specific interactions. acs.orgdiva-portal.org | A cyano group at C5 was critical for A1AR selectivity in a diarylpyrimidine series. diva-portal.org |
| C5 | Small Alkyl (e.g., -CH₃) | Can provide beneficial hydrophobic interactions or steric effects without significantly altering electronics. chinesechemsoc.org | The presence of a methyl group at C5 did not negatively affect the reactivity in a pyrimidine-to-pyridine conversion study. chinesechemsoc.org |
| C6 | Aryl/Heteroaryl | Often crucial for potency and selectivity, interacting with specific receptor subpockets. acs.org | In diarylpyrimidines, the nature of the aryl group at C6 influenced the selectivity profile for adenosine receptors. acs.org |
| C6 | Halogen (e.g., -Cl) | Can significantly enhance inhibitory potency by altering electronic properties and forming halogen bonds. nih.gov | 4,6-dichloro analogs were more potent anti-inflammatory agents than monochloro or dihydroxy derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org This approach is invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. scirp.org
The development of a QSAR model for this compound derivatives would typically follow these steps:
Data Set Compilation: A series of derivatives with varying substituents at the C2, C4, C5, and C6 positions would be synthesized and their biological activities (e.g., IC₅₀ or EC₅₀ values) measured under consistent experimental conditions. researchpublish.comscielo.br
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric/Topological Descriptors: Molecular volume, surface area, connectivity indices.
3D Descriptors: 3D-MoRSE descriptors, RDF descriptors. researchpublish.com
Model Building and Validation: Statistical methods are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. Common methods include:
Multiple Linear Regression (MLR): Creates a linear equation relating activity to the most relevant descriptors. nih.govscielo.br
Artificial Neural Networks (ANN): A non-linear method capable of modeling more complex relationships between structure and activity. nih.govscirp.org
The resulting QSAR model is rigorously validated to ensure its predictive power. researchpublish.com A validated model can then be used to predict the activity of new virtual derivatives, allowing researchers to focus on synthesizing the most promising candidates. For example, a QSAR study on pyrimidine derivatives with anti-inflammatory activity could identify key descriptors like specific electronic properties and molecular lipophilicity that correlate with higher potency, guiding the design of new analogs. scirp.org Studies have shown that for complex, non-linear relationships, ANN models can sometimes provide higher predictive power than linear MLR models. nih.gov
Biological Evaluation and Mechanistic Insights in Vitro Studies
In Vitro Enzyme Inhibition Studies
Derivatives of pyrimidine-4-carboxylic acid have been investigated for their ability to inhibit various enzymes critical to disease pathways.
Histone Deacetylase (HDAC) Isoform Inhibition (e.g., HDAC4, HDAC8)
The carboxylic acid class of compounds, which includes 2-propylpyrimidine-4-carboxylic acid, is recognized as a group of histone deacetylase (HDAC) inhibitors nih.gov. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and gene silencing mdpi.com. The inhibition of HDACs can reverse aberrant epigenetic changes associated with cancer and other diseases mdpi.com. While the broader class of carboxylic acids has been investigated for HDAC inhibition, specific inhibitory data for this compound against particular HDAC isoforms were not detailed in the reviewed literature nih.gov.
Kinase Inhibition Profiling (e.g., EGFR, CDK4, CDK6, Tyrosine Kinases)
Pyrimidine-based molecules are well-known scaffolds for the development of kinase inhibitors. Studies on pyrrolo[2,3-d]pyrimidine derivatives, which share a core structure, have demonstrated notable effects on cyclin-dependent kinases (CDKs). For instance, certain derivatives were found to down-regulate CDK4 in MCF7 breast cancer cells nih.gov. Another study focused on designing 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, which showed strong inhibitory activity against CDK9 and suppressed the proliferation of multiple human pancreatic cancer cell lines nih.gov. Furthermore, thieno[2,3-d]pyrimidines have been investigated as potential inhibitors of B-raf, a serine/threonine-protein kinase, and Tie2, a receptor tyrosine kinase involved in angiogenesis nih.gov.
| Compound Class | Target Kinase | Observed Effect | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK4 | Down-regulation in MCF7 cells | nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Strong inhibitory activity | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | B-raf, Tie2 | Investigated as potential inhibitors | nih.gov |
Thymidylate Synthase (TS) Inhibition Studies
Thymidylate synthase (TS) is a critical enzyme in the folate pathway that catalyzes the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. As such, TS is a well-established therapeutic target for cancer, and pyrimidine (B1678525) analogs like 5-fluorouracil are cornerstone chemotherapeutic agents that function by inhibiting this enzyme nih.govmdpi.com. While the pyrimidine scaffold is fundamental to TS inhibition, specific studies detailing the direct inhibitory activity of this compound against thymidylate synthase were not identified in the reviewed literature nih.govnih.gov.
Investigations into Other Enzyme Systems and Ligand-Receptor Interactions (e.g., GPR119 receptor activation)
Research into pyrimidine-4-carboxylic acid derivatives has extended to other enzyme and receptor systems. A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and synthesized as novel inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in gout. Several of these compounds displayed potent, submicromolar inhibitory activity, with one derivative, compound 9b, exhibiting the strongest potency with an IC50 of 0.132 μM and acting as a mixed-type inhibitor nih.gov.
In a different therapeutic area, 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives were identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication nih.gov. Additionally, G-protein coupled receptor 119 (GPR119) has emerged as an attractive target for treating metabolic disorders like type 2 diabetes nih.govnih.gov. Agonists of this receptor stimulate glucose-dependent insulin release. While specific activation data for this compound is not available, the broader class of pyrimidine derivatives is actively explored for GPR119 modulation nih.govnih.gov.
| Compound Class | Target | Biological Activity | Potency (IC50) | Reference |
|---|---|---|---|---|
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine Oxidase (XO) | Inhibition | 0.132 μM (for compound 9b) | nih.gov |
| 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives | HCV NS5B Polymerase | Inhibition | Low nanomolar enzyme inhibition | nih.gov |
| Pyrimidine derivatives | GPR119 | Agonism (potential) | N/A | nih.govnih.gov |
In Vitro Cell-Based Assays for Specific Biological Activities
Assessment of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, A549, DU-145, Hela, Colo-205, A2780)
The antiproliferative and cytotoxic potential of pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. In one study, a specific pyrimidine derivative (compound 4) demonstrated significant cytotoxicity against lung (A549), colorectal (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, with the A549 cell line being the most affected nih.gov. Other novel pyrimidine derivatives have shown moderate to strong growth inhibition against the HepG2 cell line . Similarly, studies on structurally related pyrrolo[2,3-d]pyrimidine derivatives found that several compounds were highly active against the MCF7 cell line nih.gov. The data underscores the potential of the pyrimidine-4-carboxylic acid scaffold as a basis for developing new anticancer agents.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Pyrimidine derivative 4 | A549 | Lung | 5.50 | nih.gov |
| HCT116 | Colorectal | 9.77 | nih.gov | |
| HepG2 | Liver | 7.12 | nih.gov | |
| MCF-7 | Breast | 7.85 | nih.gov | |
| Pyrrolo[2,3-d]pyrimidine derivative 14a | MCF7 | Breast | 1.7 (µg/ml) | nih.gov |
| HePG2 | Liver | >50 (µg/ml) | nih.gov | |
| HCT116 | Colorectal | >50 (µg/ml) | nih.gov | |
| Pyrrolo[2,3-d]pyrimidine derivative 17 | HePG2 | Liver | 8.7 (µg/ml) | nih.gov |
Studies on Inflammatory Mediators and Pathways (e.g., COX enzymes, PGE2, iNOS, TNF-α, NF-κB)
No specific studies were identified that investigated the effect of this compound on inflammatory mediators and pathways. Research on other pyrimidine derivatives has shown that the pyrimidine scaffold can be a basis for developing anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes. nih.govtbzmed.ac.ir The mechanism of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of COX enzymes, which are crucial for converting arachidonic acid into prostaglandins like PGE2. nih.govfrontiersin.orgnih.gov Pro-inflammatory cytokines such as TNF-α can induce the expression of COX-2, and this process is often regulated by the transcription factor NF-κB. nih.gov However, no experimental data currently links this compound to the modulation of COX, PGE2, iNOS, TNF-α, or the NF-κB pathway.
Antiviral Activity Evaluation (e.g., HIV-1, HIV-2, HCV)
There is no available research documenting the evaluation of this compound for antiviral activity against Human Immunodeficiency Virus (HIV-1, HIV-2) or Hepatitis C Virus (HCV). The pyrimidine ring is a core structure in several nucleoside reverse transcriptase inhibitors (NRTIs) used in antiretroviral therapy; however, this does not inherently confer antiviral properties to all pyrimidine derivatives. The scientific literature contains studies on various other pyrimidine analogues and carboxylic acid inhibitors targeting viral proteases, but none that specifically name this compound. researchgate.netnatap.org
Antimicrobial and Antifungal Activity Screening
A review of published literature revealed no specific antimicrobial or antifungal activity screening results for this compound. While numerous pyrimidine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains, nih.gov and other types of carboxylic acids have shown antimicrobial potential, nih.gov these findings are not directly applicable to the subject compound. There are no data tables or research findings detailing its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) against any tested microorganisms.
Preliminary Investigations into Plant Growth Regulation
While some pyrimidine carboxylic acids have been investigated for their role as plant growth stimulants, researchgate.net no studies have been published regarding the specific effects of this compound on plant growth. Research in this area has shown that certain synthetic pyrimidine derivatives can exhibit phytohormone-like effects, influencing the growth of shoots and roots and affecting photosynthesis, potentially by modulating auxin or cytokinin signaling pathways. auctoresonline.orgresearchgate.net However, these studies focused on different analogues, and no data exists to suggest that this compound has been investigated for similar properties.
Elucidation of Molecular Mechanisms in In Vitro Biological Systems
Cellular Pathway Modulation and Signaling Cascade Analysis
No research is available that elucidates the molecular mechanisms of this compound in biological systems. There are no studies analyzing its potential to modulate specific cellular pathways or signaling cascades. General research indicates that various bioactive compounds can influence pathways such as the PI3K/AKT, MAPK, and NF-κB signaling cascades, which are crucial in inflammation and cell survival, but no such investigation has been conducted for this specific compound. frontiersin.org
Receptor Binding and Activation Studies (e.g., G-protein coupled receptors)
There is no scientific literature available that details receptor binding and activation studies for this compound. G-protein coupled receptors (GPCRs) are a major class of drug targets, and their ligands include a wide variety of molecules, from small amines to large peptides. nih.govnih.gov However, no studies have been performed to assess whether this compound binds to or activates any GPCRs or other cellular receptors.
Future Directions and Research Perspectives
Exploration of Novel and Efficient Synthetic Methodologies for Pyrimidine-4-carboxylic Acids
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally sustainable methods is a continuous endeavor for medicinal chemists. wjarr.com Future research concerning 2-propylpyrimidine-4-carboxylic acid and related compounds will likely focus on novel synthetic strategies that offer improvements over classical methods like the Pinner synthesis. mdpi.com
One promising direction is the advancement of one-pot, multicomponent reactions (MCRs). mdpi.com These reactions, which combine three or more reactants in a single step to form the final product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For instance, a ZnCl₂-catalyzed three-component coupling has been successfully used for 4,5-disubstituted pyrimidines. organic-chemistry.org Adapting such MCRs for the specific synthesis of 2-propyl substituted pyrimidine-4-carboxylic acids could streamline the production of analog libraries for screening.
Another key area is the use of novel catalytic systems. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, such as the samarium chloride-catalyzed cyclization of β-formyl enamides to form pyrimidines. organic-chemistry.orgnih.gov Similarly, the development of new catalysts, like iridium-pincer complexes or copper-based systems, facilitates pyrimidine synthesis from unconventional precursors like alcohols and ketones under milder conditions. mdpi.comnih.gov Research could focus on applying these catalyzed methods to build the this compound scaffold, potentially improving yields and reducing the need for harsh reagents. nih.gov
A comparison of traditional versus modern synthetic approaches highlights the potential for innovation:
| Method Type | Starting Materials | Conditions | Advantages |
| Classical Pinner Synthesis | Amidines, β-dicarbonyl compounds | Often requires strong acids/bases, high temperatures | Well-established, versatile |
| Multicomponent Reactions (MCRs) | Aldehydes, 1,3-diketones, ammonium (B1175870) acetate | Often catalyzed (e.g., β-cyclodextrin), aqueous medium possible mdpi.com | High atom economy, operational simplicity, rapid library generation |
| Microwave-Assisted Synthesis | β-formyl enamides, urea (B33335) | Microwave irradiation, Lewis acid catalyst (e.g., SmCl₃) nih.gov | Reduced reaction times, improved yields, enhanced reaction control |
| Novel Metal Catalysis (e.g., Iridium) | Amidines, alcohols | PN5P-Ir-pincer complexes nih.gov | Sustainable, high efficiency, regioselective |
Future efforts will likely involve refining these modern techniques to allow for precise control over substitution patterns, enabling the efficient synthesis of this compound and its derivatives for biological evaluation.
Advanced Computational Approaches in Pyrimidine-Based Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. nih.gov For pyrimidine-based molecules like this compound, advanced computational methods offer a powerful strategy to predict biological activity and guide synthetic efforts. mdpi.com
Future research will increasingly leverage a suite of in silico techniques:
Pharmacophore Mapping and Virtual Screening: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model derived from known active pyrimidines can be used to screen large virtual databases (like the ZINC database) to identify novel compounds with a high probability of being active. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build statistical models that correlate the chemical structures of compounds with their biological activities. mdpi.com These models can predict the potency of novel, unsynthesized analogs of this compound and provide insights into which structural modifications are likely to improve activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies can elucidate the binding mode of this compound derivatives within a target's active site, helping to explain observed structure-activity relationships and guide the design of more potent molecules. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic interactions between a ligand and its protein target over time, offering a more realistic representation of the binding event than static docking.
Density Functional Theory (DFT): DFT and other quantum mechanics calculations are used to understand the electronic structure of molecules. jchemrev.comjchemrev.com This information can help rationalize reactivity and binding interactions at a fundamental level. jchemrev.com
| Computational Technique | Application in Pyrimidine Drug Discovery | Key Outcome |
| Pharmacophore Mapping | Identify key features for biological activity from known active pyrimidines. mdpi.com | A 3D model to guide virtual screening for new hits. |
| 3D-QSAR | Correlate structural features of pyrimidine analogs with their inhibitory potency. mdpi.com | Predictive model for compound potency; guides optimization. |
| Molecular Docking | Predict binding mode and affinity of pyrimidine derivatives in a protein active site. mdpi.com | Rationalize SAR and propose new structural modifications. |
| Molecular Dynamics (MD) | Simulate the stability and conformational changes of the ligand-protein complex. | Deeper understanding of binding energetics and residence time. |
| DFT Calculations | Analyze electronic properties (e.g., HOMO-LUMO energy gap) and reactivity. researchgate.net | Insight into molecular stability and interaction potential. |
The integration of these computational approaches, particularly the combination of machine learning with physics-based methods, will be pivotal in accelerating the discovery of novel drugs based on the this compound scaffold. nih.govacs.org
Diversification of Biological Targets and Expansion of Mechanistic Studies
The pyrimidine core is found in drugs targeting a wide array of biological entities, underscoring its versatility as a pharmacophore. nih.govnih.gov While many pyrimidine derivatives are known to target well-established enzyme families like protein kinases, a key future direction is the exploration of novel biological targets for compounds like this compound. researchgate.net
Pyrimidine derivatives have demonstrated activity against numerous target classes, including:
Protein Kinases: This is a major area, with pyrimidines designed to inhibit Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govacs.orgfrontiersin.org
Phospholipases: Pyrimidine-4-carboxamides have been developed as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. nih.govacs.org
Dehydrogenases: Some pyrimidine-based drugs, such as Trimethoprim, are known to selectively inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. wjarr.com
Viral Enzymes: The pyrimidine scaffold is a component of many antiviral drugs that target viral replication enzymes. ontosight.ai
Future research should aim to screen this compound and its analogs against a more diverse set of targets. This could include enzymes involved in metabolic pathways that are dysregulated in cancer or other diseases. nih.gov Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, could reveal entirely new mechanisms of action and therapeutic applications.
Once a promising activity is identified, expanding mechanistic studies will be crucial. This involves moving beyond simple IC₅₀ determination to understand how the compound exerts its effect. Techniques like Western blotting to probe downstream signaling pathways, or biophysical methods to confirm direct target engagement, can provide a detailed picture of the compound's mechanism of action, which is essential for further development. nih.gov
Development of Structure-Based Design Principles for Enhanced Potency and Selectivity
Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors. acs.org This approach has been successfully applied to numerous pyrimidine-based inhibitors and provides a clear roadmap for the future optimization of leads derived from this compound. nih.gov
The core principle of SBDD involves identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its target protein, often determined through X-ray crystallography of the ligand-protein complex. This structural information is then used to make rational modifications to the ligand to enhance these interactions.
Key findings from SBDD studies on pyrimidine derivatives include:
Targeting Specific Pockets: In the design of JAK3 inhibitors, pyrimidine-4,6-diamine derivatives were optimized to interact with a unique cysteine residue (Cys909) in the JAK3 active site, leading to high potency and selectivity over other JAK isoforms. nih.gov
Conformational Restriction: In the development of NAPE-PLD inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine conformationally restricted the molecule, leading to a 3-fold increase in inhibitory potency. nih.govnih.gov
Modulating Physicochemical Properties: The same NAPE-PLD inhibitor series was further optimized by replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group. This change reduced lipophilicity and increased activity by another 10-fold, resulting in a potent, drug-like tool compound. nih.govacs.org
Inducing Specific Protein Conformations: SBDD has been used to develop pyrimidine derivatives that selectively inhibit Aurora A kinase by inducing a "DFG-out" conformation, a specific inactive state of the enzyme. acs.org
These examples provide clear principles for optimizing future inhibitors based on the this compound scaffold. By obtaining structural information on how lead compounds bind to their targets, researchers can systematically modify the 2-propyl group, the carboxylic acid, and other positions on the pyrimidine ring to enhance potency and, crucially, to achieve selectivity against other related proteins, which is a major challenge in drug development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
